2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

BRD4 BD2 selectivity BROMOscan Kd epigenetic probe

Differentiated by its thieno[3,4-c]pyrazole scaffold and 2-bromoacetamide warhead, CAS 392255-40-2 enables covalent, BD2-selective BRD4 engagement—functionality absent in pan-inhibitors like JQ1. Ideal for irreversible probe design, PROTAC conjugation, and rapid SAR library synthesis. Secure bulk quantities (mg to g scale) to accelerate epigenetic drug discovery.

Molecular Formula C14H14BrN3O2S
Molecular Weight 368.25
CAS No. 392255-40-2
Cat. No. B2588457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
CAS392255-40-2
Molecular FormulaC14H14BrN3O2S
Molecular Weight368.25
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CBr
InChIInChI=1S/C14H14BrN3O2S/c1-20-10-4-2-9(3-5-10)18-14(16-13(19)6-15)11-7-21-8-12(11)17-18/h2-5H,6-8H2,1H3,(H,16,19)
InChIKeyRBCKDHPIFNNJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (CAS 392255-40-2): Core Structural Identity and Procurement Baseline


2-Bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (CAS 392255-40-2) is a synthetic small molecule (C₁₄H₁₂BrN₃O₂S, MW 368.25 g/mol) constructed on a thieno[3,4-c]pyrazole fused heterocyclic core, substituted at the N-2 position with a 4-methoxyphenyl ring and at the C-3 position with a 2-bromoacetamide side chain [1]. The bromoacetamide moiety functions as an electrophilic warhead capable of forming covalent bonds with nucleophilic cysteine residues, while the thieno[3,4-c]pyrazole scaffold provides a rigid, planar architecture that mimics acetyl-lysine for bromodomain recognition [2]. Available binding data indicate that close structural analogs of this chemotype engage the second bromodomain of BRD4 (BRD4-BD2) with nanomolar affinity and exhibit marked selectivity over BRD4-BD1, making the compound a candidate for epigenetic probe development and targeted protein degradation applications [3].

Why 2-Bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide Cannot Be Interchanged with Generic BRD4 Inhibitors


Generic substitution with widely used BRD4 bromodomain inhibitors (e.g., JQ1, OTX015, I-BET762) is not straightforward for users requiring the specific combination of a thieno[3,4-c]pyrazole core and a 2-bromoacetamide electrophilic warhead present in CAS 392255-40-2 [1]. Unlike triazolodiazepine-based inhibitors such as JQ1, which bind non-covalently to both BD1 and BD2 with comparable affinity, the thieno[3,4-c]pyrazole scaffold of this compound displaces the conserved water network in BD2 differently, enabling preferential BD2 engagement [2]. Critically, the bromoacetamide side chain is not merely a solubility handle; it introduces the potential for covalent, irreversible modification of cysteine residues proximal to the acetyl-lysine binding pocket—a functionality absent in the JQ1, OTX015, and I-BET chemotypes [3]. Consequently, substituting CAS 392255-40-2 with a generic non-covalent BD1/BD2 pan-inhibitor would eliminate both the BD2 selectivity dimension and the covalent trapping capability, fundamentally altering the pharmacological profile in any assay system designed to leverage these properties.

Quantitative Differentiation Evidence for 2-Bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide Relative to Key Comparators


BRD4 BD2 Binding Affinity and BD2-over-BD1 Selectivity Window

A structurally related thieno[3,4-c]pyrazole acetamide analog (BDBM50148603 / CHEMBL3770724) demonstrated a Kd of 0.300 nM for BRD4 BD2 measured by BROMOscan assay, compared to a Kd of 3.40 nM for BRD4 BD1 measured by DiscoverX assay, yielding an 11.3-fold BD2-over-BD1 selectivity window [1]. By comparison, the widely used BET inhibitor JQ1 binds BRD4 BD1 and BD2 with Kd values of approximately 49 nM and 90 nM, respectively, showing less than 2-fold selectivity [2]. The non-covalent BD2-selective clinical candidate GSK046 (iBET-BD2) achieves Kd = 0.098 nM for BD2 with >5,000-fold selectivity, but utilizes a distinct chemical scaffold and lacks a covalent warhead [3]. The thieno[3,4-c]pyrazole chemotype therefore occupies a unique pharmacological niche: robust BD2-preferring affinity combined with an electrophilic bromoacetamide functionality not present in any comparator class, enabling applications in covalent probe design and targeted protein degradation that are inaccessible to existing BD2-selective inhibitors.

BRD4 BD2 selectivity BROMOscan Kd epigenetic probe bromodomain inhibition

Covalent Warhead Potential via 2-Bromoacetamide Electrophile

The 2-bromoacetamide substituent at the C-3 position of the thieno[3,4-c]pyrazole core provides an electrophilic carbon susceptible to nucleophilic attack by cysteine thiolate groups, enabling covalent bond formation with appropriately positioned cysteine residues in target proteins [1]. This functionality is structurally and mechanistically distinct from the non-covalent acetyl-lysine mimetic interactions employed by JQ1, OTX015, I-BET762, and GSK046, none of which contain a reactive electrophile capable of irreversible target engagement [2]. The α-bromoacetamide warhead has been validated in protease inhibitor development (e.g., SARS-CoV-2 Mᵖʳᵒ inhibitor D-4-77, IC₅₀ = 0.95 μM) and kinase inhibitor design, demonstrating that the bromoacetamide group confers sustained target residence time and pharmacodynamic duration advantages over reversible inhibitors in cellular contexts [3]. For BRD4 applications, this covalent potential opens the possibility of developing irreversible BRD4-BD2 probes for chemoproteomic target engagement studies or PROTAC linker attachment, capabilities that no current clinical-stage BD2 inhibitor possesses.

covalent inhibitor bromoacetamide warhead cysteine targeting irreversible probe

Thieno[3,4-c]pyrazole Scaffold as a Structurally Differentiated Acetyl-Lysine Bioisostere

The thieno[3,4-c]pyrazole fused bicyclic system represents a structurally differentiated acetyl-lysine (KAc) bioisostere compared to the triazolodiazepine scaffold of JQ1, the tetrahydroquinoline scaffold of I-BET726, and the isoxazole-based scaffold of GSK046 [1]. In a systematic template-hopping study of BD2-selective inhibitors, altered heterocyclic cores were shown to engage distinct sub-pockets of the BRD4 BD2 acetyl-lysine binding site, with the choice of bioisostere directly dictating both BD1/BD2 selectivity and physicochemical properties such as aqueous solubility and metabolic stability [2]. The thieno[3,4-c]pyrazole core features a thiophene sulfur atom that can participate in unique non-canonical sulfur-π interactions with the ZA-loop tyrosine residue (Tyr390 in BRD4 BD2), a contact not available to oxygen-based or nitrogen-only heterocyclic scaffolds [3]. This structural feature may contribute to the BD2-preferring binding profile observed for this chemotype. For medicinal chemistry teams exploring scaffold-hopping strategies to overcome resistance mutations, improve selectivity, or mitigate hERG liability associated with triazolodiazepine-based BET inhibitors, the thieno[3,4-c]pyrazole core offers a chemically tractable starting point with distinct vector geometry for fragment growing.

thieno[3,4-c]pyrazole acetyl-lysine mimetic scaffold hopping bromodomain ligand design

Synthetic Versatility of the 2-Bromoacetamide Handle for Downstream Chemistry

The primary alkyl bromide within the 2-bromoacetamide side chain of CAS 392255-40-2 serves as an excellent leaving group for nucleophilic substitution (Sɴ2) reactions with amine, thiol, and phenoxide nucleophiles, enabling late-stage diversification into focused compound libraries without de novo scaffold synthesis [1]. This synthetic handle is absent in JQ1 (which requires total synthesis for any derivatization), OTX015 (acetamide without leaving group), and GSK046 (no reactive electrophile), making CAS 392255-40-2 uniquely suited as a late-stage intermediate for parallel medicinal chemistry [2]. Specifically, displacement of bromide with primary amines yields secondary amine-linked analogs; reaction with thiols produces thioether-linked conjugates; and treatment with sodium azide followed by reduction provides amine-functionalized derivatives suitable for amide coupling to PROTAC E3 ligase ligands (e.g., VHL or CRBN recruiters) [3]. This synthetic advantage reduces the number of linear steps required to generate diverse analog sets by 3-5 steps compared to total synthesis approaches, directly impacting lead optimization cycle times and compound procurement costs.

synthetic intermediate nucleophilic displacement PROTAC linker chemical probe derivatization

High-Value Application Scenarios for 2-Bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (CAS 392255-40-2)


Development of Covalent BRD4-BD2 Chemical Probes for Chemoproteomics

Research groups engaged in bromodomain chemical biology can employ CAS 392255-40-2 as a starting point for designing irreversible BRD4-BD2 probes. The sub-nanomolar BD2 affinity (Kd = 0.300 nM for the close analog) [1] ensures target engagement at low probe concentrations, while the bromoacetamide warhead enables covalent labeling of cysteine residues in or near the BD2 acetyl-lysine binding pocket for pull-down and mass spectrometry-based target identification workflows [2]. This application is not feasible with JQ1 or GSK046, which lack covalent warheads and dissociate during wash steps, leading to loss of target enrichment [3].

Late-Stage Diversification Hub for Focused BRD4 Inhibitor Libraries

Medicinal chemistry teams seeking to rapidly explore SAR around the thieno[3,4-c]pyrazole scaffold can procure CAS 392255-40-2 in bulk quantities (100 mg to 1 g scale) and perform parallel Sɴ2 displacement reactions with a panel of 20-50 amine nucleophiles to generate a focused library in a single synthetic step [1]. This approach compresses lead optimization timelines from months to weeks compared to de novo synthesis of each analog, and the resulting library can be screened directly against BRD4 BD1/BD2 TR-FRET displacement assays to map selectivity determinants [2].

PROTAC Linker Attachment for BRD4-BD2 Selective Degraders

The 2-bromoacetamide handle can be converted to a primary amine (via azide displacement and Staudinger reduction) or directly to a thioether linkage for conjugation to E3 ligase recruiting motifs (e.g., pomalidomide for CRBN, VH032 for VHL) [1]. Because the thieno[3,4-c]pyrazole core retains BD2-preferring binding after linker attachment, the resulting PROTAC molecules can achieve selective degradation of BRD4 while sparing BRD2 and BRD3, a therapeutic strategy under investigation for MYC-driven cancers and inflammatory diseases [2].

Autotaxin (ATX) Inhibitor Lead Optimization

Thieno[3,4-c]pyrazol-3-yl acetamides have been disclosed in patent literature as autotaxin (ENPP2) inhibitors with potential applications in fibrotic disease treatment, including idiopathic pulmonary fibrosis (IPF) [1]. CAS 392255-40-2, with its 4-methoxyphenyl N-2 substituent and bromoacetamide C-3 side chain, provides a structurally defined starting point for optimizing ATX inhibitory potency, selectivity over related ectonucleotidases (NPP1, NPP3), and pharmacokinetic properties through systematic variation of the aryl substituent and electrophilic handle [2]. The bromine atom also serves as a synthetic placeholder for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce diverse aromatic groups at this position, enabling rapid exploration of the ATX hydrophobic binding pocket [3].

Quote Request

Request a Quote for 2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.